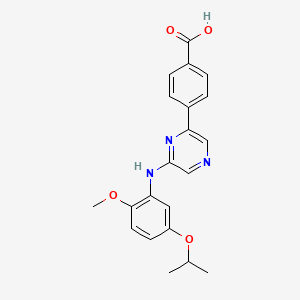
Csnk2A-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Csnk2A-IN-1 is a chemical compound known for its inhibitory effects on the protein kinase CSNK2A1, also known as Casein Kinase 2 alpha 1. This kinase is involved in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of CSNK2A1 has been linked to several diseases, particularly cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Csnk2A-IN-1 typically involves the preparation of pyrimido[4,5-c]quinoline derivatives. One common method includes the use of 5-benzylamine-substituted pyrimido[4,5-c]quinoline derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis process generally follows standard organic synthesis protocols, ensuring high purity and yield through multiple purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
Csnk2A-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Conditions typically involve the use of polar aprotic solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimido[4,5-c]quinoline derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound .
Wissenschaftliche Forschungsanwendungen
Csnk2A-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study the function of CSNK2A1 in various biochemical pathways.
Biology: Helps in understanding the role of CSNK2A1 in cellular processes such as apoptosis, proliferation, and differentiation.
Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases associated with CSNK2A1 dysregulation.
Industry: Utilized in the development of new drugs targeting CSNK2A1, contributing to pharmaceutical research and development
Wirkmechanismus
Csnk2A-IN-1 exerts its effects by inhibiting the activity of CSNK2A1. This inhibition disrupts the phosphorylation of various substrates involved in critical cellular processes. The molecular targets include proteins such as AKT, STAT3, and TP53, which play significant roles in cell survival, proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CX-4945: Another inhibitor of CSNK2A1, known for its clinical applications in cancer therapy.
CIGB-300: A cell-permeable cyclic peptide that prevents phosphorylation of specific proteins by CSNK2A1.
Uniqueness
Csnk2A-IN-1 is unique due to its specific structural modifications, which enhance its potency and selectivity towards CSNK2A1.
Eigenschaften
Molekularformel |
C21H21N3O4 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
4-[6-(2-methoxy-5-propan-2-yloxyanilino)pyrazin-2-yl]benzoic acid |
InChI |
InChI=1S/C21H21N3O4/c1-13(2)28-16-8-9-19(27-3)17(10-16)23-20-12-22-11-18(24-20)14-4-6-15(7-5-14)21(25)26/h4-13H,1-3H3,(H,23,24)(H,25,26) |
InChI-Schlüssel |
YITHRAGTKVMJPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=C(C=C1)OC)NC2=NC(=CN=C2)C3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




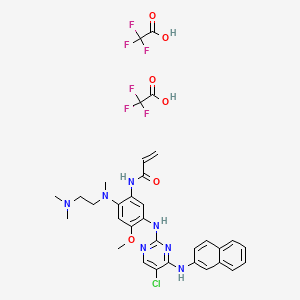


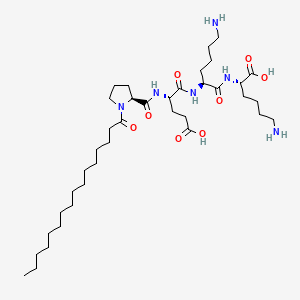
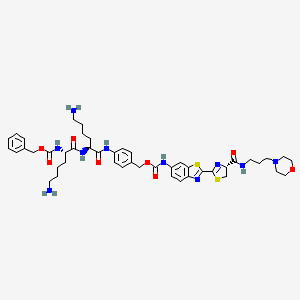
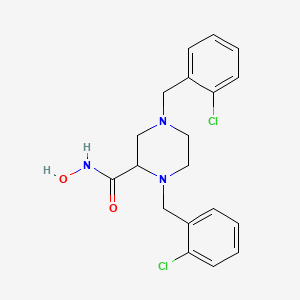
![Methanesulfonic acid;7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)purin-8-one](/img/structure/B12374442.png)
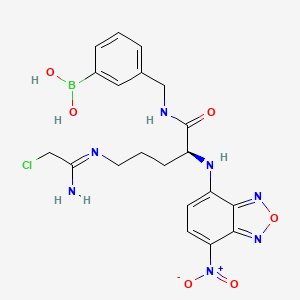
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12374454.png)
![Sodium;4-[3-(2,4-dinitrophenyl)-2-(4-iodophenyl)-1,3-dihydrotetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12374457.png)
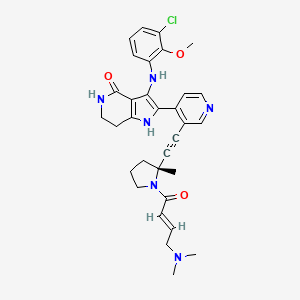
![1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide](/img/structure/B12374483.png)
